molecular formula C14H14O3 B3048418 2-(3,5-Dimethoxyphenyl)phenol CAS No. 168301-25-5

2-(3,5-Dimethoxyphenyl)phenol

Cat. No.: B3048418
CAS No.: 168301-25-5
M. Wt: 230.26 g/mol
InChI Key: ZAXBKWQBFNMTQC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)phenol is a phenolic compound featuring a phenol core substituted with a 3,5-dimethoxyphenyl group at the 2-position. The 3,5-dimethoxy substitution pattern is known to influence electronic properties, solubility, and reactivity due to the electron-donating nature of methoxy groups .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-11-7-10(8-12(9-11)17-2)13-5-3-4-6-14(13)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXBKWQBFNMTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC=C2O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457632
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168301-25-5
Record name 3',5'-Dimethoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Organic Synthesis

2-(3,5-Dimethoxyphenyl)phenol serves as a versatile building block in organic synthesis. It is utilized in the formation of more complex organic molecules through various reactions, including:

  • Suzuki-Miyaura Coupling : This reaction allows for the formation of carbon-carbon bonds, making it a valuable method for synthesizing aryl compounds .
  • Functional Group Transformations : The presence of methoxy groups enhances the compound's reactivity in electrophilic aromatic substitution reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting potential applications in developing antimicrobial agents .
  • Antioxidant Activity : The compound may scavenge free radicals, providing protective effects against oxidative stress .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

  • Anti-inflammatory Effects : Research into related phenolic compounds has indicated that they may modulate inflammatory pathways, presenting opportunities for drug development targeting inflammatory diseases .
  • Cancer Research : Preliminary studies suggest that derivatives of this compound could exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of phenolic compounds demonstrated that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Case Study 2: Antioxidant Mechanism

Research published in Molecules highlighted the antioxidant potential of methoxy-substituted phenols. The study found that this compound effectively reduced oxidative stress markers in vitro, suggesting its use as a dietary supplement or therapeutic agent against oxidative damage-related diseases.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(3,5-Dimethoxyphenyl)phenol and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties
This compound C₁₄H₁₄O₃ 242.26 This compound N/A Expected high acidity (phenol group), moderate hydrophobicity
4-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxy-phenol C₁₇H₁₈O₄ 286.32 Ethenyl bridge, additional methoxy N/A Extended conjugation (ethenyl group), higher molecular weight
2-(3,5-Dimethoxyphenyl)propan-2-ol C₁₁H₁₆O₃ 196.24 Propan-2-ol group N/A Increased hydrophilicity due to hydroxyl group; lower thermal stability
5-(3,5-Difluorophenyl)-2-methoxyphenol C₁₃H₁₀F₂O₂ 248.22 3,5-difluoro substitution N/A Higher acidity (electron-withdrawing fluorine) and polarity
3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) C₂₆H₂₂O₃ 382.45 2-phenyl, 3,5-bis(4-methoxyphenyl) 173.5–175.8 High hydrophobicity, crystalline solid
Key Observations:
  • Substituent Effects: Methoxy Groups: Enhance solubility in polar solvents due to electron-donating effects but increase steric hindrance . Halogens (e.g., Fluorine): Increase acidity and electronic polarization, as seen in 5-(3,5-Difluorophenyl)-2-methoxyphenol . Alkyl Chains (e.g., Propan-2-ol): Improve hydrophilicity but reduce thermal stability compared to aromatic substituents .

Biological Activity

Overview

2-(3,5-Dimethoxyphenyl)phenol, also known as C14H14O3, is a biphenyl derivative characterized by two methoxy groups at the 3 and 5 positions of one phenyl ring and a hydroxyl group at the 2 position of the other. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Direct Binding : The compound can bind to proteins and enzymes, modulating their activity.
  • Enzyme Modulation : It influences biochemical pathways related to oxidative stress and inflammation.
  • Cell Membrane Alteration : The compound may alter cell membrane properties, affecting cellular signaling pathways.

Antioxidant Activity

The antioxidant properties of this compound are significant due to its ability to scavenge free radicals. This activity is often assessed using assays such as:

  • DPPH Assay : Measures the ability to reduce DPPH radicals.
  • Cellular Antioxidant Activity (CAA) Assay : Evaluates the effectiveness of the compound in living cells.

In studies, this compound exhibited notable antioxidant activity comparable to other phenolic compounds .

Anti-inflammatory Activity

Research indicates that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS), which is a marker for inflammation. In vitro studies have shown IC50 values indicating effective inhibition:

CompoundIC50 (µg/mL)
This compound20
Reference Compound9

These results suggest that it possesses moderate anti-inflammatory properties .

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress modulation and mitochondrial protection. For instance, in models exposed to carcinogens like 4-nitroquinoline 1-oxide (4NQO), pretreatment with this compound significantly reduced DNA damage and mitochondrial dysfunction .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
3,5-Dimethoxyphenol Lacks biphenyl structureAntioxidant and anti-inflammatory
Pterostilbene Stilbene derivative with methoxy substitutionsAntioxidant and anticancer
Curcumin Polyphenolic compound from turmericStrong anti-inflammatory and anticancer

The biphenyl structure of this compound enhances its rigidity and potential for π-π interactions, contributing to its unique biological activities compared to these compounds .

Case Studies

  • Antioxidant Evaluation : In a study assessing various phenolic compounds for antioxidant activity using DPPH and CAA assays, this compound demonstrated significant radical scavenging ability, suggesting potential applications in preventing oxidative stress-related diseases .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects showed that this compound effectively inhibited iNOS expression in vitro. The findings support further exploration into its therapeutic applications for inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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